molecular formula C26H28ClN3O2 B501589 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 889592-54-5

2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B501589
CAS RN: 889592-54-5
M. Wt: 450g/mol
InChI Key: UHKXJRRZFQSQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been found to have a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide is not fully understood, but it is believed to exert its effects through modulation of neurotransmitter systems in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This compound has also been found to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to improved mood and reduced symptoms of depression and anxiety. This compound has also been found to have analgesic and anti-inflammatory effects, possibly through inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS) enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide is its high selectivity and affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the potential side effects and toxicity of this compound.

Future Directions

There are several future directions for the study of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of more water-soluble derivatives of this compound, which could improve its in vivo efficacy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 4-benzhydrylpiperazine and N,N-dimethylacetamide. The resulting product is then treated with acetic anhydride and purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

2-(4-benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has been found to have significant affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are all implicated in the pathophysiology of these disorders. This compound has also been investigated for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O2/c1-32-24-13-12-22(27)18-23(24)28-25(31)19-29-14-16-30(17-15-29)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,26H,14-17,19H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKXJRRZFQSQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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